molecular formula C17H16N2O B2849000 2-(3-[1,1'-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol CAS No. 956782-47-1

2-(3-[1,1'-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol

Cat. No. B2849000
CAS RN: 956782-47-1
M. Wt: 264.328
InChI Key: MSRFOQRDVIGBIL-UHFFFAOYSA-N
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Description

2-(3-[1,1'-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol, also known as biphenyl pyrazole ethanol (BPE), is an organic compound with a range of industrial and scientific applications. BPE is a versatile compound with a wide range of uses, from organic synthesis to drug research and development. BPE is a colorless liquid with a faint odor and a melting point of -14°C. It is soluble in both water and organic solvents, making it a useful compound for a variety of laboratory and industrial applications.

Scientific Research Applications

Medicinal Chemistry: Drug Synthesis

The biphenyl moiety of this compound is significant in medicinal chemistry, as it is a structural feature in many drugs due to its pharmacological activities. The compound’s biphenyl structure is utilized in the synthesis of drugs with various therapeutic effects, such as anti-inflammatory, antimicrobial, and antitumor properties . Its role in the development of topical retinoids like adapalene, used for treating acne vulgaris, highlights its importance in synthesizing active pharmaceutical ingredients (APIs).

Organic Light-Emitting Diodes (OLEDs)

In the field of electronics, the biphenyl derivatives are used for creating fluorescent layers in OLEDs. The compound’s ability to undergo electrophilic substitution reactions makes it a valuable intermediate for synthesizing materials that emit light when an electric current is applied .

Covalent Organic Frameworks (COFs)

This compound can contribute to the synthesis of COFs, which are crystalline porous organic polymers. COFs have a wide range of applications, including gas storage, separation, sensing, catalysis, and drug delivery. The inherent porosity and framework structures of COFs make them suitable for these applications .

Antibacterial Agents

The biphenyl derivatives have shown significant antibacterial activity. For instance, certain biphenyl compounds have demonstrated inhibitory activities against Gram-negative bacteria like carbapenem-resistant Acinetobacter baumannii, which is comparable to antibiotics like ciprofloxacin .

Agrochemicals

Pyrazole derivatives, including those with a biphenyl moiety, have been found to possess agrochemical properties. They are used in the synthesis of compounds that exhibit potency against plant pathogens, contributing to the protection of crops from diseases .

Cancer Research: Tyrosine Kinase Inhibitors

In cancer research, the inhibition of receptor tyrosine kinases (TK) is a potential treatment strategy. Compounds with the biphenyl structure have been explored for their ability to inhibit these receptors, which are overactive in many cancer types .

properties

IUPAC Name

2-[3-(4-phenylphenyl)pyrazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c20-13-12-19-11-10-17(18-19)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-11,20H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRFOQRDVIGBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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